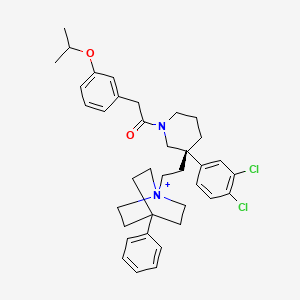

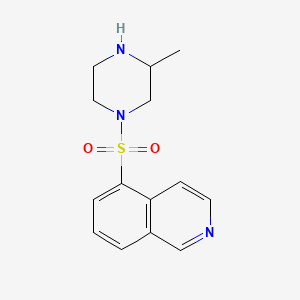

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine

Overview

Description

Chemical Reactions Analysis

H-7 dihydrochloride is known for its kinase inhibitory properties. It has been studied extensively in the context of inhibiting contractility in rat embryo fibroblasts (REF52) cells. Additionally, it has been investigated for its impact on human immunodeficiency virus (HIV-1) replication in MOLT-4 (clone No. 8) cell lines .

Physical And Chemical Properties Analysis

Scientific Research Applications

Inhibitor of Rho-associated kinase (ROCK)

Iso-H-7 is a potent inhibitor of ROCK2 . ROCK, an effector of the small GTP-binding protein Rho, plays an important role in various cellular functions including vascular smooth muscle contraction, proliferation, and migration .

Inhibitor of Protein Kinase C-related Kinase 2 (PRK2)

In addition to ROCK2, Iso-H-7 also inhibits PRK2 . PRK2 is a protein kinase involved in a variety of cellular processes, including cell cycle progression and cytoskeletal reorganization .

Inhibitor of Mitogen- and Stress-Activated Protein Kinase (MSK1)

Iso-H-7 inhibits MSK1 , a kinase that plays a key role in cellular responses to stress and mitogenic signals .

Inhibitor of Mitogen Activated Protein Kinase-Activated Protein Kinase 1b (MAPKAP-K 1b)

Iso-H-7 inhibits MAPKAP-K 1b , a kinase involved in the MAPK signaling pathway, which regulates a variety of cellular activities including cell growth, differentiation, and apoptosis .

Inhibition of Tumor Angiogenesis

By inhibiting the activity of ROCK, Iso-H-7 has been shown to inhibit tumor angiogenesis . Angiogenesis, the formation of new blood vessels, is a critical process in the growth and spread of tumors .

Induction of Morphological Differentiation in Neuroblastoma Cells

It has been proved that inhibition of protein kinase C by Iso-H-7 induces morphological differentiation in murine neuroblastoma cells . This suggests potential applications in neuroblastoma treatment .

Research in Metabolic Diseases

Iso-H-7 is used in research related to metabolic diseases . It has been shown to improve insulin signaling, suggesting potential applications in the treatment of diabetes .

properties

IUPAC Name |

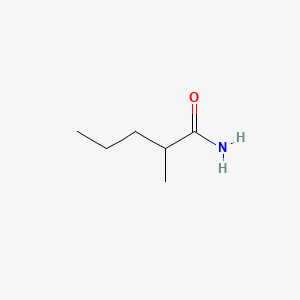

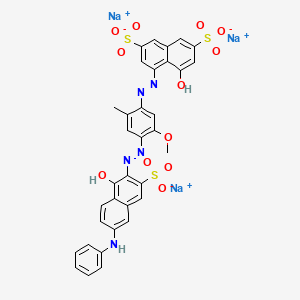

5-(3-methylpiperazin-1-yl)sulfonylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-11-10-17(8-7-16-11)20(18,19)14-4-2-3-12-9-15-6-5-13(12)14/h2-6,9,11,16H,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSCXAWTTISKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701004755 | |

| Record name | 5-(3-Methylpiperazine-1-sulfonyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701004755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine | |

CAS RN |

84477-73-6 | |

| Record name | iso-H 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84477-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084477736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(3-Methylpiperazine-1-sulfonyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701004755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Iso-H-7?

A1: Iso-H-7 acts as a reversible inhibitor of protein kinases, specifically targeting PKC and PKA. [] It competes with ATP for binding at the catalytic site of these kinases, thereby preventing phosphorylation of downstream substrates. [] The specific downstream effects of Iso-H-7 are diverse and depend on the cell type and context.

Q2: How does Iso-H-7 affect collagen gene expression in a 3D collagen matrix?

A2: Studies have shown that Iso-H-7 prevents the down-regulation of α1(I) collagen mRNA levels in cells cultured within a 3D collagen matrix. [] This effect appears to be independent of Iso-H-7's ability to inhibit collagen gel contraction and is thought to involve the modulation of integrin signaling pathways. []

Q3: Does Iso-H-7 affect the expression of matrix metalloproteinases (MMPs)?

A3: While 3D collagen can upregulate the mRNA levels of several MMPs, Iso-H-7 does not appear to impact the regulation of MMP genes. [] This suggests a level of specificity in Iso-H-7's effects on cellular signaling pathways within a 3D collagen environment.

Q4: Can Iso-H-7 influence viral expression?

A4: Research using bovine leukemia virus (BLV) demonstrated that Iso-H-7 could decrease viral expression in infected cells. [] This effect was attributed to decreased transcriptional activity, suggesting Iso-H-7's involvement in the intracellular signaling pathways regulating BLV expression. []

Q5: Is Iso-H-7 involved in the β-adrenergic stimulation of the Na+-K+ pump?

A6: Research on guinea pig ventricular myocytes showed that Iso-H-7 could eliminate the isoprenaline-induced increase in the Na+-K+ pump current (Ip). [] This finding, combined with other evidence, suggests that the β-agonist-induced increase in Ip, in the presence of high intracellular calcium, is mediated by a phosphorylation event involving the cAMP-dependent PKA pathway, where Iso-H-7 likely exerts its inhibitory action. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

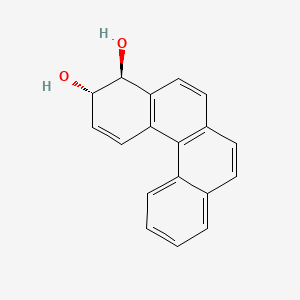

![Diindeno[1,2,3-cd:1',2',3'-lm]perylene](/img/structure/B1217330.png)